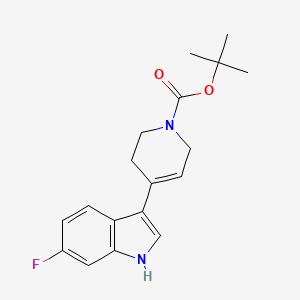
4-Bromo-2-(4-chlorophénoxymethyl)-1-méthoxybenzène
Vue d'ensemble
Description
4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a methoxy group and a phenoxymethyl group
Applications De Recherche Scientifique
Chemistry: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound may be used in the study of biological systems, especially in understanding the interactions of aromatic compounds with biological macromolecules.
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1-methoxybenzene and 4-chlorophenol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.
Coupling Reaction: The 4-chlorophenol is reacted with 4-bromo-1-methoxybenzene in the presence of a suitable catalyst, such as copper(I) iodide, to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors to accommodate the production of significant quantities.
Optimized Conditions: Reaction conditions are optimized for maximum yield and purity, including temperature control and efficient mixing.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form partially or fully hydrogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Hydrogenated aromatic compounds.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The methoxy group may also play a role in modulating the compound’s electronic properties and interactions with enzymes or receptors.
Comparaison Avec Des Composés Similaires
4-Bromo-2-chlorophenol: Similar in structure but lacks the methoxy and phenoxymethyl groups.
4-Chloro-2-(4-bromophenoxymethyl)-1-methoxybenzene: A positional isomer with the bromine and chlorine atoms swapped.
4-Bromo-2-(4-methoxyphenoxymethyl)-1-chlorobenzene: Similar but with a methoxy group instead of a chlorine atom.
Uniqueness: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, chlorine, methoxy, and phenoxymethyl groups makes it a versatile intermediate for various synthetic applications.
Propriétés
IUPAC Name |
4-bromo-2-[(4-chlorophenoxy)methyl]-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO2/c1-17-14-7-2-11(15)8-10(14)9-18-13-5-3-12(16)4-6-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLBAPWHXOLIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



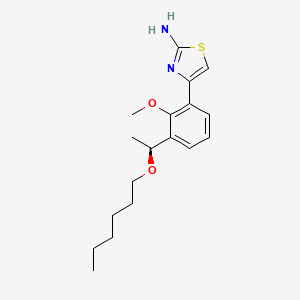
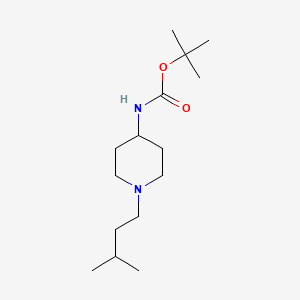
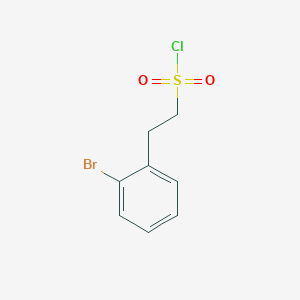
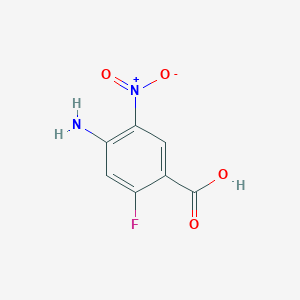
![5,7-Dioxaspiro[2.5]oct-6-ylmethanol](/img/structure/B1444795.png)
![3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1444796.png)
![Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444797.png)
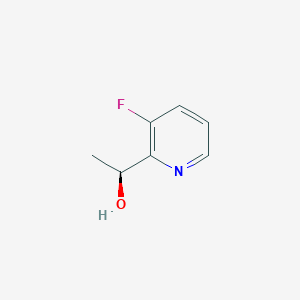
![5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1444801.png)
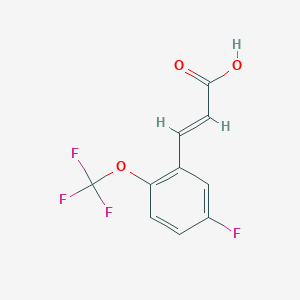

![Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-](/img/structure/B1444807.png)
